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molecular formula C12H17NO4 B8414030 1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione

1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione

Cat. No. B8414030
M. Wt: 239.27 g/mol
InChI Key: YYZYIGUDULHECK-UHFFFAOYSA-N
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Patent
US08518969B2

Procedure details

1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione (60 mg, 0.25 mmol) from above step A, was dissolved in acetonitrile, treated with 6N HCl, and stirred at room temperature for 18 h. The reaction mixture was concentrated in vacuo, treated with saturated NaHCO3 to pH 6. The solvents were removed under vacuum and the residue treated with saturated NaCl (2 mL) and extracted with 4:1 EtOAc/iPrOH (×4). The organic fractions were combined, filtered and evaporated to give the title compound.
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[C:15](=[O:16])[CH2:14][CH2:13][C:12]3=[O:17])[CH2:7][CH2:6]2)[O:4]CC1.Cl>C(#N)C>[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([N:11]2[C:15](=[O:16])[CH2:14][CH2:13][C:12]2=[O:17])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2C(CCC2=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with saturated NaHCO3 to pH 6
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum
ADDITION
Type
ADDITION
Details
the residue treated with saturated NaCl (2 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 4:1 EtOAc/iPrOH (×4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1CCC(CC1)N1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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